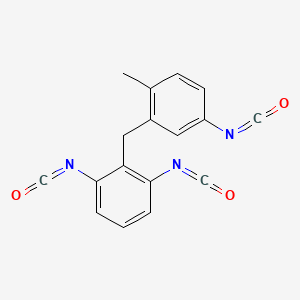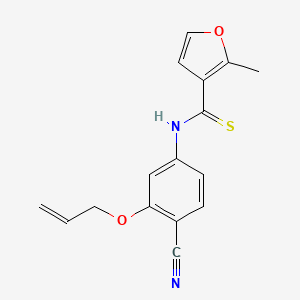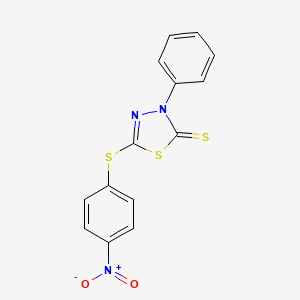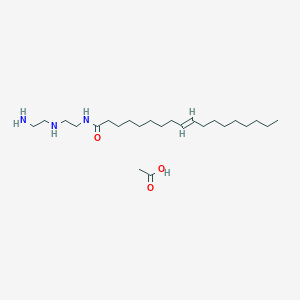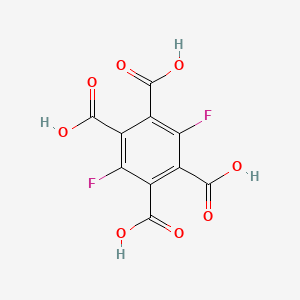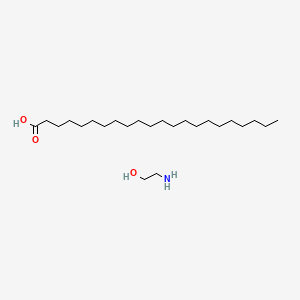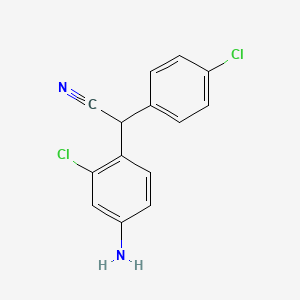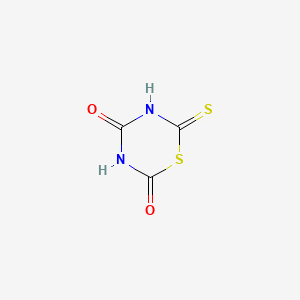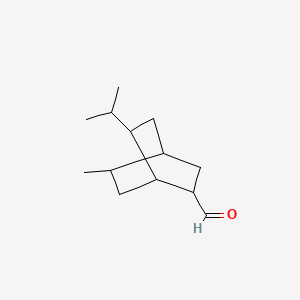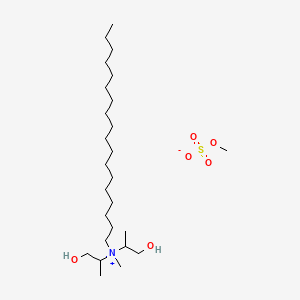
Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate: is a quaternary ammonium compound with the molecular formula C25H54NO2.CH3O4S and a molecular weight of 511.8. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate typically involves the reaction of octadecylamine with 2-hydroxy-1-methylethyl chloride in the presence of a base, followed by quaternization with methyl sulphate. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Organic solvents like ethanol or methanol
Catalyst: Basic catalysts such as sodium hydroxide or potassium hydroxide
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Automated systems for precise measurement and mixing of reactants
Reaction Control: Temperature and pressure control systems to maintain optimal reaction conditions
Purification: Techniques like distillation and crystallization to purify the final product
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides
Reduction: Reduction reactions to form amines
Substitution: Nucleophilic substitution reactions to replace the methyl group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Alkyl halides or sulfonates in the presence of a base
Major Products:
Oxidation Products: Oxides and hydroxides
Reduction Products: Amines and alcohols
Substitution Products: Quaternary ammonium salts with different alkyl groups
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surfactant: Used as a surfactant in emulsion polymerization and detergents
Catalyst: Acts as a phase transfer catalyst in organic synthesis
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics
Medicine:
Drug Delivery: Used in formulations for controlled drug release
Industry:
Textile Industry: Employed in fabric softeners and antistatic agents
Cosmetics: Used in hair conditioners and skin care products
Wirkmechanismus
The mechanism of action of Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death in microbial cells. The molecular targets include:
Lipid Bilayers: Disruption of membrane integrity
Proteins: Denaturation of membrane proteins
Vergleich Mit ähnlichen Verbindungen
- Trimethyl(octadecyl)ammonium methyl sulphate
- Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate
Comparison:
- Unique Properties: Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate has unique surfactant properties due to the presence of both hydrophilic and hydrophobic groups, making it more effective in emulsification and antimicrobial applications.
- Versatility: Compared to similar compounds, it offers a broader range of applications in various industries, including textiles, cosmetics, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
94276-97-8 |
|---|---|
Molekularformel |
C26H57NO6S |
Molekulargewicht |
511.8 g/mol |
IUPAC-Name |
bis(1-hydroxypropan-2-yl)-methyl-octadecylazanium;methyl sulfate |
InChI |
InChI=1S/C25H54NO2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(4,24(2)22-27)25(3)23-28;1-5-6(2,3)4/h24-25,27-28H,5-23H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
DJMQPILHXDXSGC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C(C)CO)C(C)CO.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


